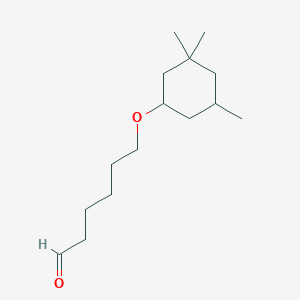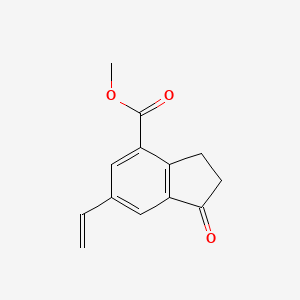
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of indene, characterized by the presence of a vinyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-3-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate
Uniqueness
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is unique due to the presence of the vinyl group at the 6-position, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This structural feature enhances its utility in synthetic applications and material science.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3 |
InChI-Schlüssel |
PIMMSJBZYZFBIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=C1CCC2=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


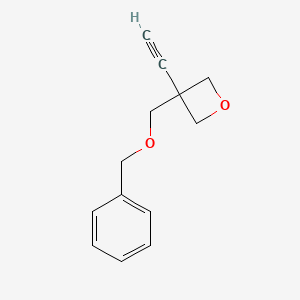
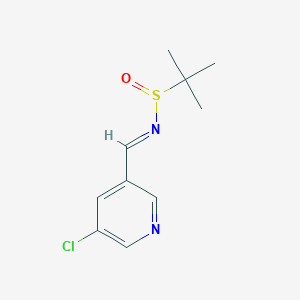
![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
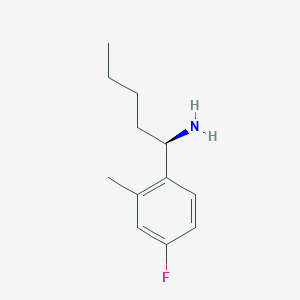
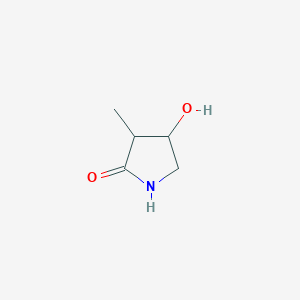
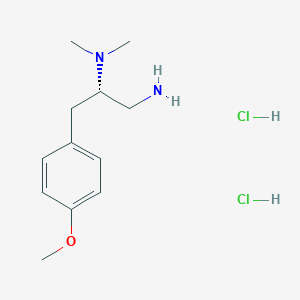
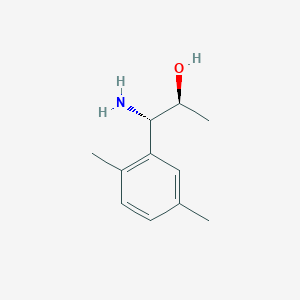
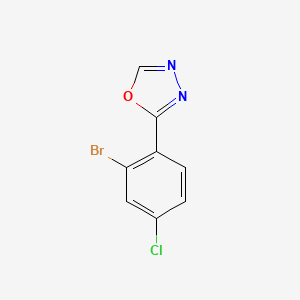
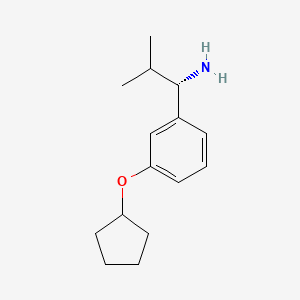
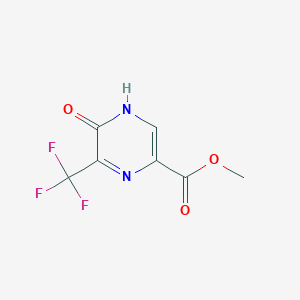
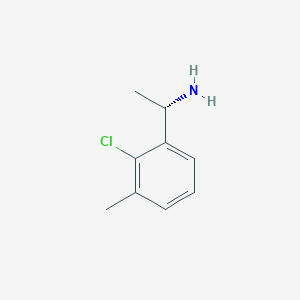
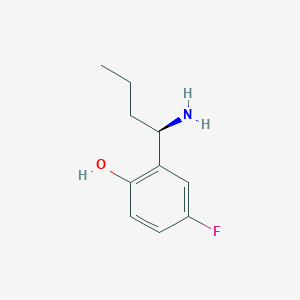
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
